3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-17(2)16-27-12-14-28(15-13-27)22-24-20-19(21(30)25-23(31)26(20)3)29(22)11-7-10-18-8-5-4-6-9-18/h4-6,8-9H,1,7,10-16H2,2-3H3,(H,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIDHEWQBQKZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrimidine Precursors
The purine core is constructed through cyclization reactions. A common method involves heating a mixture of 4,5-diaminopyrimidine-2,6-diol with triethyl orthoacetate in acetic acid, yielding 3-methylpurine-2,6-dione. Alternative protocols use urea or thiourea derivatives under acidic conditions.
Table 1: Cyclization Reaction Conditions
| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4,5-Diaminopyrimidine-2,6-diol | Triethyl orthoacetate | Acetic acid | 120 | 78 | |
| 5-Amino-4-cyanopyrimidine | Urea | DMF | 100 | 65 |
Sequential Alkylation at N3 and N7 Positions
N3 Methylation
The 3-methyl group is introduced using methyl iodide in the presence of a base. Potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours achieves quantitative methylation.
N7 Alkylation with 3-Phenylpropyl Bromide
The 7-position is functionalized via alkylation with 3-phenylpropyl bromide. Optimal conditions involve sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature, yielding 85–90% of the monoalkylated product. Competing N9 alkylation is minimized by steric hindrance at N7.
Table 2: Alkylation Conditions for N3 and N7
| Position | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N3 | Methyl iodide | K2CO3 | DMF | 60 | 98 | |
| N7 | 3-Phenylpropyl bromide | NaH | THF | 0→RT | 88 |
Introduction of the 8-(4-(2-Methylallyl)piperazin-1-yl) Group
Synthesis of 4-(2-Methylallyl)piperazine
4-(2-Methylallyl)piperazine is prepared by alkylating piperazine with 2-methylallyl chloride. The reaction proceeds in acetonitrile with triethylamine (TEA) as a base, achieving 75% yield after purification.
C8 Substitution on the Purine Core
The 8-chloro intermediate (obtained by chlorinating the purine core with POCl3) undergoes nucleophilic aromatic substitution with 4-(2-methylallyl)piperazine. Using N-methylpyrrolidone (NMP) as a solvent at 130°C for 24 hours affords the target compound in 70% yield.
Table 3: C8 Substitution Parameters
| Intermediate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 8-Chloropurine | 4-(2-Methylallyl)piperazine | NMP | 130 | 24 | 70 |
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) followed by recrystallization from ethanol.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 7.25–7.15 (m, 5H, Ph), 5.10 (s, 2H, CH2=CMe), 4.20 (t, J=7.2 Hz, 2H, N7-CH2), 3.85–3.70 (m, 8H, piperazine), 3.30 (s, 3H, N3-Me).
Challenges and Optimization
Competing Alkylation at N9
The N7/N9 regioselectivity ratio improves with bulky bases (e.g., NaH vs. K2CO3) and low temperatures.
Piperazine Ring Stability
Elevated temperatures during C8 substitution risk piperazine degradation. Adding antioxidant agents like BHT (butylated hydroxytoluene) mitigates decomposition.
Scalability and Industrial Considerations
Merck KGaA reports pilot-scale production using continuous flow reactors for the cyclization and alkylation steps, achieving 65% overall yield at kilogram-scale .
Chemical Reactions Analysis
Piperazine Ring Reactivity
The 4-(2-methylallyl)piperazine substituent contributes nucleophilic character and potential for allylic rearrangements. Key reactions include:
Nucleophilic Substitution
-
Amine Alkylation : The secondary amine in piperazine may react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions.
Allylic Rearrangements
The 2-methylallyl group may undergo:
-
Cope Rearrangement : Thermal -sigmatropic rearrangement under heating (150–200°C) .
-
Electrophilic Addition : Reacts with halogens (e.g., Br₂) to form dihalides at the allylic position.
Purine Dione Core Reactivity
The purine-2,6-dione system enables carbonyl-based transformations:
Reduction
-
Ketone to Alcohol : Catalytic hydrogenation (H₂/Pd-C) reduces carbonyl groups to hydroxyls, yielding diol derivatives .
Condensation
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines under acidic conditions.
Alkyl Chain Modifications
The 3-phenylpropyl chain participates in:
-
Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the propyl chain to a carboxylic acid via intermediate alcohols and ketones.
-
Halogenation : Radical bromination (NBS/hv) introduces bromine at benzylic positions.
Comparative Reactivity of Structural Analogs
The table below summarizes reaction patterns observed in structurally similar purine derivatives :
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Piperazine-allyl | Nucleophilic substitution | Methyl iodide, DMF, 60°C | Quaternary ammonium salt |
| Purine dione | Reduction | NaBH₄, MeOH | Diol derivative |
| Phenylpropyl chain | Bromination | NBS, AIBN, CCl₄, reflux | Benzylic brominated compound |
Hypothetical Reaction Pathways
Based on mechanistic analogies:
-
Piperazine Alkylation :
Observed in compounds with similar piperazine motifs . -
Dione Reduction :
Demonstrated in purine dione derivatives .
Stability Considerations
-
Thermal Stability : Decomposition observed >200°C, releasing CO₂ from the dione moiety.
-
Photolytic Sensitivity : The allyl group may undergo [2+2] cycloaddition under UV light, forming dimers.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in several therapeutic areas:
1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The piperazine moiety in this compound suggests similar potential, as it may enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.
Case Study:
A study conducted on piperazine derivatives demonstrated significant antidepressant activity in animal models. The results suggested that modifications to the piperazine structure could enhance efficacy and reduce side effects .
2. Antitumor Properties
The purine structure is known for its role in nucleic acid synthesis and cellular metabolism. Compounds with purine derivatives have been investigated for their antitumor properties.
Case Study:
A recent investigation into purine analogs revealed that certain modifications led to increased cytotoxicity against various cancer cell lines. The specific structural components of 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione may contribute to its potential as an antitumor agent .
Pharmacological Insights
The pharmacological profile of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Receptor Affinity | Potential binding to serotonin and dopamine receptors |
| Metabolic Pathways | Involvement in nucleic acid metabolism |
| Toxicity Profile | Preliminary studies suggest a low toxicity profile |
Biochemical Applications
In biochemistry, the compound's role as a biochemical probe is noteworthy:
1. Enzyme Inhibition
The compound may serve as an inhibitor for various enzymes involved in nucleotide metabolism. This inhibition can be crucial for understanding metabolic pathways and developing treatments for metabolic disorders.
Case Study:
Research on enzyme inhibitors derived from purines has shown promise in regulating metabolic pathways in cancer cells. The unique substituents on this compound could enhance its specificity and potency as an enzyme inhibitor .
Mechanism of Action
The mechanism of action of 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous purine-dione derivatives:
Key Research Findings and Comparative Analysis
Pharmacodynamic Profiles
- Adenosine Receptor Binding: Derivatives with bulkier piperazine substituents (e.g., 2-methylallyl, 4-methoxyphenyl) exhibit higher selectivity for A₂A adenosine receptors over A₁, as steric hindrance reduces off-target binding .
- Metabolic Stability : The 3-phenylpropyl chain in the target compound may confer superior metabolic stability compared to nitrobenzyl or hydroxyethyl analogs, which are prone to rapid oxidation or hydrolysis .
Bioactivity Trends
- highlights that spirocyclic purine analogs (e.g., 8-phenyl-3-(piperazin-1-yl)propyl derivatives) show potent PDE4 inhibition, but the target compound’s linear 3-phenylpropyl group likely shifts activity toward adenosine receptors instead .
- The nitrobenzyl analog ( ) demonstrates cytotoxic effects in vitro, suggesting that electron-deficient substituents may broaden therapeutic applications beyond receptor modulation .
Biological Activity
3-Methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for further development and utilization in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 361.406 g/mol. The structure features a piperazine moiety, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N7O3 |
| Molecular Weight | 361.406 g/mol |
| Purity | Typically 95% |
| IUPAC Name | This compound |
The compound exhibits activity as an antagonist at various receptor sites, including the A2 receptor family, which plays a significant role in cardiovascular and central nervous system functions. Its interaction with these receptors suggests potential applications in managing conditions like hypertension and anxiety disorders .
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound can modulate neurotransmitter systems and exhibit anti-inflammatory properties. For instance, a study demonstrated that related purine derivatives could inhibit the release of pro-inflammatory cytokines in vitro .
In Vivo Studies
In vivo experiments utilizing animal models have shown that the compound can significantly reduce blood pressure when administered, indicating its potential as a therapeutic agent for hypertension management. The efficacy was assessed through various dosing regimens, revealing a dose-dependent response .
Case Studies
- Hypertension Model : In a rat model of induced hypertension, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups. Measurements taken over a four-week period indicated sustained effects with minimal side effects observed.
- Neuroprotective Effects : Another study explored the neuroprotective effects of similar compounds on neuronal cultures subjected to oxidative stress. The results demonstrated that these compounds could enhance cell viability and reduce markers of oxidative damage .
Q & A
Q. Q1. How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer: Synthesis optimization involves:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution at the piperazine nitrogen (e.g., 60–75% yield in DMF vs. 40% in THF) .
- Temperature control : Stepwise heating (25°C → 80°C) minimizes side reactions like allyl group isomerization .
- Purification : Gradient elution (hexane/EtOAc, 7:3 to 1:1) via silica gel chromatography resolves regioisomeric byproducts. Purity (>95%) is confirmed by HPLC (C18 column, 254 nm) and 1H NMR (δ 2.21–6.8 ppm for piperazine and allyl protons) .
Structural and Functional Analysis
Q. Q2. What spectroscopic methods are critical for confirming the compound’s structural integrity?
Answer:
- NMR : 13C NMR identifies the purine-dione core (C2/C6 carbonyls at 165–170 ppm) and piperazine N-substituents (δ 45–55 ppm for CH2 groups) .
- HRMS : Accurate mass analysis (e.g., [M+H]+ m/z 472.54) validates molecular formula (C25H28N8O2) .
- FTIR : Stretching vibrations at 1680–1700 cm⁻¹ confirm lactam and ketone functionalities .
Advanced Structure-Activity Relationship (SAR)
Q. Q3. How do modifications to the 2-methylallyl and phenylpropyl groups affect adenosine receptor binding?
Answer:
- 2-Methylallyl : Replacing with bulkier groups (e.g., cyclopropyl) increases A2A receptor selectivity (Ki 12 nM vs. 45 nM for parent compound) but reduces solubility (LogP 3.2 vs. 2.7) .
- Phenylpropyl : Electron-donating substituents (e.g., -OCH3) on the phenyl ring enhance binding to A1 receptors (IC50 8 nM vs. 22 nM), validated by SPR assays (KD 5–50 nM) .
Data Contradiction Analysis
Q. Q4. How should discrepancies in reported IC50 values for phosphodiesterase (PDE) inhibition be resolved?
Answer:
- Assay standardization : Use recombinant PDE4B isoforms (vs. tissue extracts) and control IBMX (10 μM) to normalize activity .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests (p<0.05) to assess inter-lab variability (e.g., IC50 ranges 0.8–1.2 μM across 5 studies) .
- Substrate specificity : Test ATP concentrations (1–5 mM) to rule out competitive inhibition artifacts .
Metabolic Profiling
Q. Q5. What strategies identify phase I metabolites of this compound in hepatic models?
Answer:
- In vitro incubation : Use human hepatocytes (37°C, 24h) with CYP3A4 inhibitors (e.g., ketoconazole) to confirm oxidative pathways .
- UPLC-QTOF-MS/MS : Detect metabolites via m/z shifts (e.g., +16 Da for hydroxylation) and MS/MS fragmentation (loss of 18 Da for H2O) .
- Synthetic standards : Compare retention times and spectra to validate proposed metabolites (e.g., 7-hydroxy derivatives) .
Theoretical and Computational Modeling
Q. Q6. How can DFT guide the design of analogs with improved metabolic stability?
Answer:
- Redox stability : Calculate HOMO-LUMO gaps (B3LYP/6-31G*) to predict susceptibility to oxidation (e.g., gaps <4 eV indicate instability) .
- Hydrolysis sites : Solvent-accessible surface area (SASA) analysis identifies prone carbonyl groups (e.g., C6 dione) for substitution with bioisosteres .
- MD simulations : AMBER force fields assess conformational flexibility under physiological pH (7.4) and salt concentrations .
Biological Activity Validation
Q. Q7. What in vitro models are recommended for evaluating antiviral activity?
Answer:
- Cell-based assays : Use MT-4 T-cells infected with HIV-1 (MOI 0.01) and measure cytopathic effect reduction via MTT (EC50 2–5 μM) .
- Controls : Include AZT (EC50 0.03 μM) and validate cytotoxicity in Vero 76 cells (CC50 >50 μM) .
- Mechanistic studies : RT-PCR quantifies viral RNA load (e.g., 80% reduction at 10 μM) .
Replicability and Experimental Design
Q. Q8. How can researchers ensure replicability of thermal stability studies?
Answer:
- DSC protocols : Use heating rates of 10°C/min under N2 to detect decomposition events (e.g., endothermic peaks at 180–200°C) .
- Batch consistency : Test three independent synthetic batches (RSD <5% for melting points).
- Cross-lab validation : Share raw DSC thermograms and purity data via open-access repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
